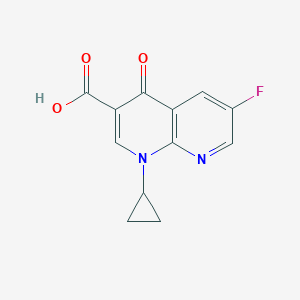

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Descripción general

Descripción

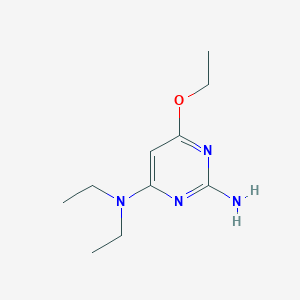

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is a synthetic compound belonging to the class of fluoroquinolones. It is known for its broad-spectrum antibacterial properties, making it a valuable agent in the treatment of various bacterial infections. This compound is structurally related to other fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position and a carboxylic acid group at the C-3 position.

Métodos De Preparación

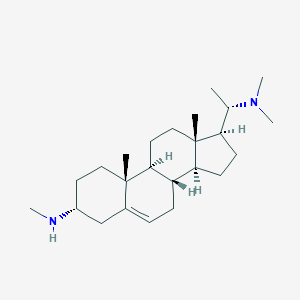

The synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: The intermediate undergoes cyclization to form the naphthyridine core.

Introduction of Cyclopropyl Group: The cyclopropyl group is introduced at the N-1 position.

Oxidation and Fluorination: The compound is then oxidized and fluorinated to achieve the desired structure.

Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Aplicaciones Científicas De Investigación

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its antibacterial activity and mechanism of action.

Medicine: It is used in the development of new antibacterial drugs.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mecanismo De Acción

The antibacterial activity of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

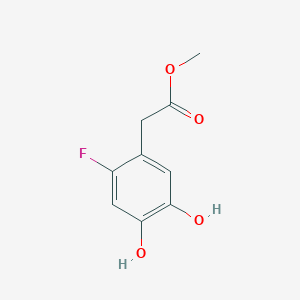

Comparación Con Compuestos Similares

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is similar to other fluoroquinolones such as ciprofloxacin and levofloxacin. it is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

Levofloxacin: A more potent isomer of ofloxacin.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEINDUPLOCNLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901141329 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137118-01-5 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137118-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901141329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

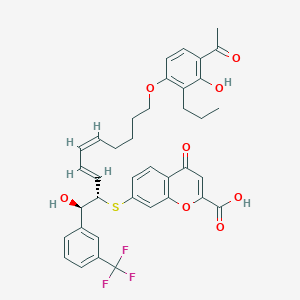

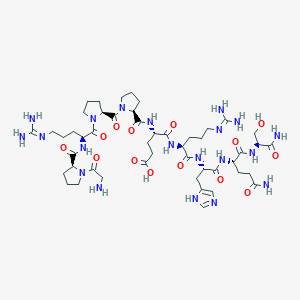

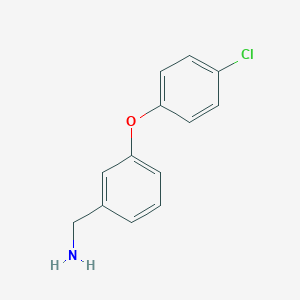

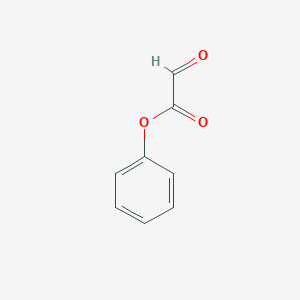

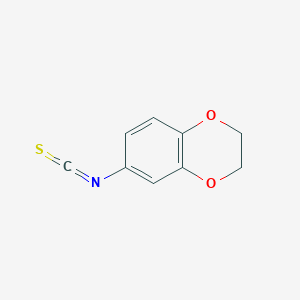

Feasible Synthetic Routes

Q1: What is the mechanism of action for this class of compounds?

A: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid belongs to the class of drugs known as quinolones, specifically fluoroquinolones. Fluoroquinolones work by inhibiting bacterial DNA gyrase and topoisomerase IV, [, ] enzymes essential for bacterial DNA replication and repair. This inhibition leads to bacterial cell death.

Q2: How does the structure of these compounds relate to their antibacterial activity?

A: Research has shown that modifications to the basic this compound structure can significantly impact antibacterial activity. For example, introducing a substituent like a sulfinyl or sulfonyl group at the C-7 position, as explored in one study, allowed for further reactions with pyrrolidine and piperidine. [] These modifications led to the synthesis of derivatives with varying antibacterial profiles. Similarly, creating amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl) derivatives has been shown to influence solubility and in vivo efficacy. [] This highlights the importance of structure-activity relationships in optimizing these compounds for improved potency and efficacy.

Q3: What is known about the stability of this compound class?

A: Gemifloxacin mesylate (GFM), a specific derivative within this class, has been studied for its stability profile. Research indicates that GFM is susceptible to degradation under alkaline conditions, leading to the formation of sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. [] This degradation product arises from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and formation of the sodium carboxylate. This highlights the importance of considering factors like pH during formulation and storage to maintain drug stability.

Q4: What analytical techniques are used to characterize and study these compounds?

A4: Various techniques are employed for the characterization and study of this compound derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation. Different NMR experiments like proton (1H), carbon (13C), COSY, HSQC, and HMBC provide detailed information about the connectivity and environment of atoms within the molecule. []

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound, offering insights into its structure and potential degradation products. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption patterns. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)